

ATTO 700: A Comprehensive Technical Guide to its Spectral Properties and Characteristics

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Compound of Interest

Compound Name: ATTO 700

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and characteristics of the fluorescent dye **ATTO 700**. Designed for researchers, scientists, and professionals in drug development, this document details the photophysical parameters, experimental protocols for its application, and visual representations of the underlying principles of fluorescence and common experimental workflows.

Core Spectral and Photophysical Properties

ATTO 700 is a fluorescent label belonging to a new generation of dyes characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2]} It is a zwitterionic dye that is electrically neutral after conjugation to a substrate.^{[1][2]} Its fluorescence is efficiently quenched by electron donors such as guanine and tryptophan.^{[1][2]} The dye is particularly well-suited for single-molecule detection applications due to an insignificant triplet formation rate.^[3]

Quantitative Data Summary

The key spectral and photophysical properties of **ATTO 700** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	700 nm	[4][5]
Maximum Emission Wavelength (λ_{em})	719 nm	[4][5]
Molar Extinction Coefficient (ϵ_{max})	120,000 $\text{cm}^{-1}\text{M}^{-1}$	[5][6]
Fluorescence Quantum Yield (Φ_f)	0.25	[4][5]
Fluorescence Lifetime (τ_{fl})	1.6 ns	[4]
Molecular Weight	~837 g/mol (NHS-ester)	[6]

Experimental Protocols

Detailed methodologies for the application of **ATTO 700** in common experimental procedures are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Antibody Labeling with ATTO 700 NHS-Ester

This protocol outlines the covalent labeling of antibodies with **ATTO 700** N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amino groups.

Materials:

- Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
- **ATTO 700** NHS-ester
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Purification column (e.g., size-exclusion chromatography)
- Anhydrous DMSO

Procedure:

- **Prepare Antibody Solution:** Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer such as PBS.
- **Prepare Dye Stock Solution:** Immediately before use, dissolve the **ATTO 700** NHS-ester in anhydrous DMSO to a concentration of 10 mg/mL.
- **Labeling Reaction:** Add the reactive dye solution to the antibody solution while gently vortexing. The recommended molar excess of dye to antibody is typically between 3 and 10-fold.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Purification:** Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
- **Determination of Degree of Labeling (DOL):** The DOL, or the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm and the absorption maximum of **ATTO 700** (~700 nm).

Immunofluorescence Staining using an **ATTO 700**-conjugated Secondary Antibody

This protocol describes a general procedure for indirect immunofluorescence staining of cultured cells.

Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)

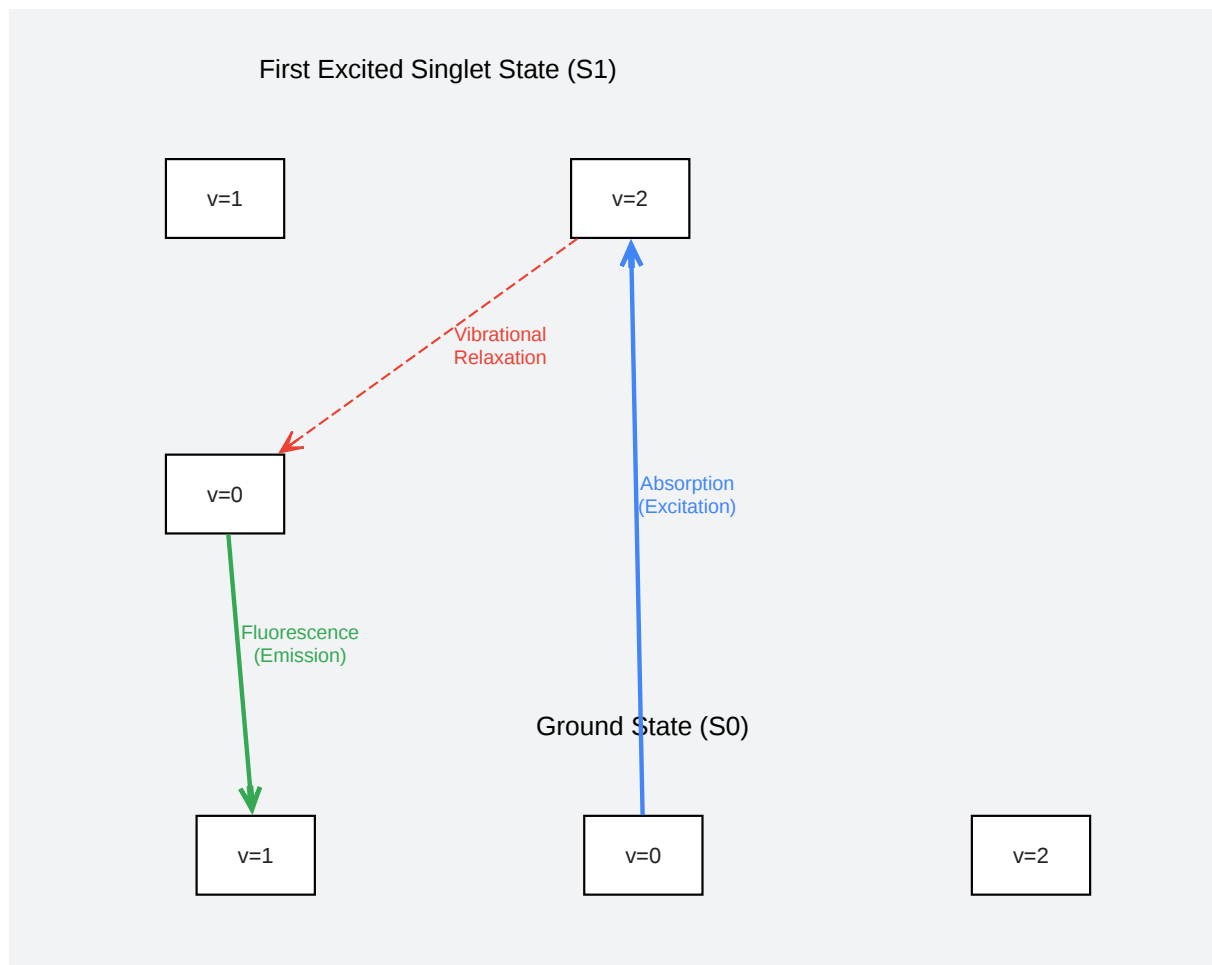
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody (specific to the target antigen)
- **ATTO 700**-conjugated secondary antibody (specific to the primary antibody host species)
- Mounting medium

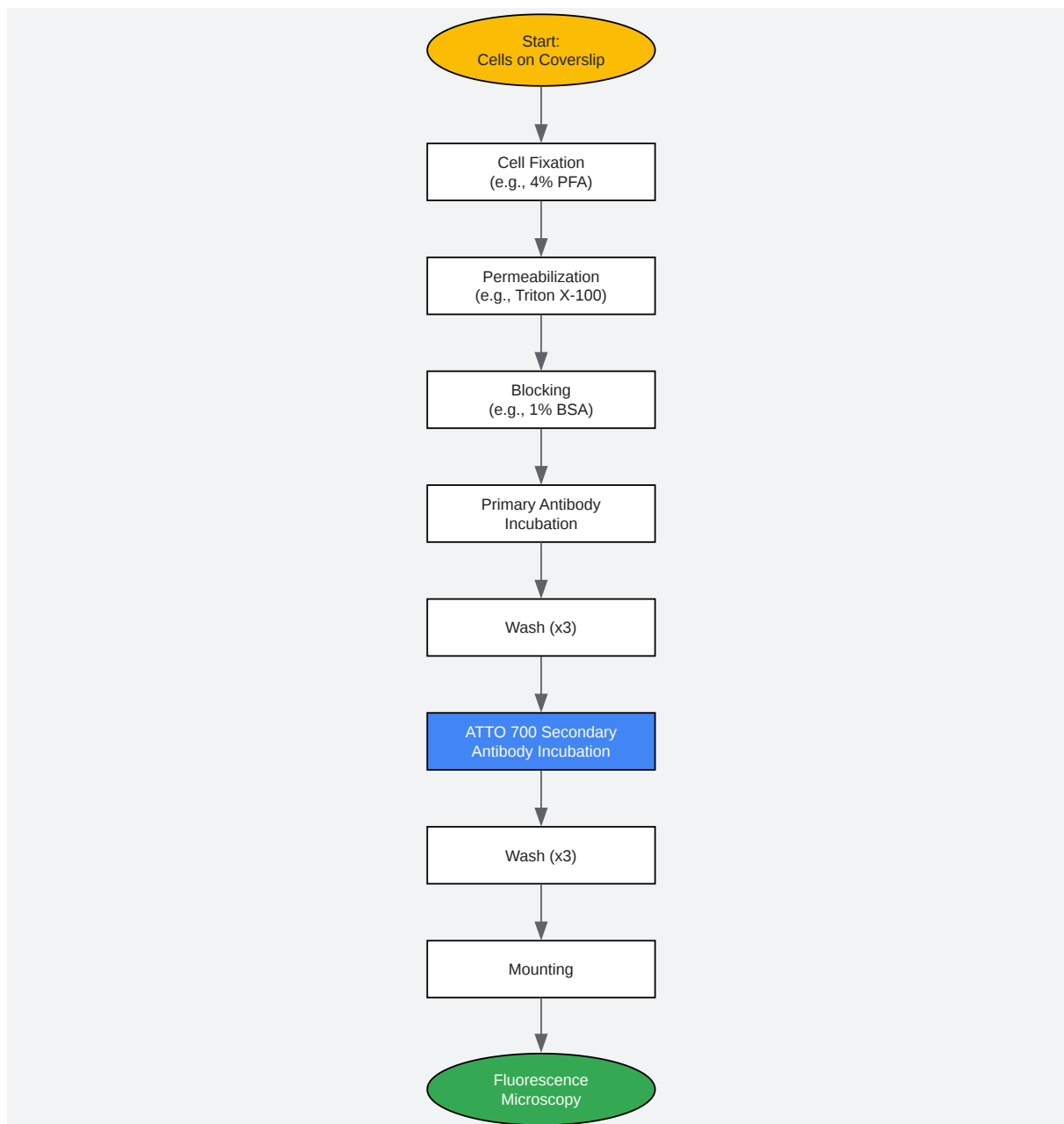
Procedure:

- Cell Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
- Permeabilization: Wash the fixed cells three times with PBS. If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash the cells three times with PBS and then block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.
- Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the **ATTO 700**-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
- Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters for **ATTO 700** (Excitation: ~700 nm, Emission: ~719 nm).

Visualizations

The following diagrams illustrate the fundamental principles of fluorescence and a typical experimental workflow involving **ATTO 700**.





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